strontium;dibromide;hexahydrate

CAS No.:

Cat. No.: VC16197981

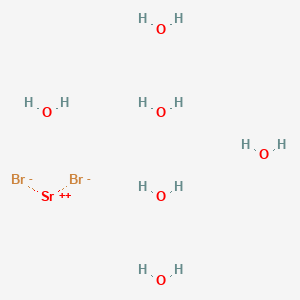

Molecular Formula: Br2H12O6Sr

Molecular Weight: 355.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | Br2H12O6Sr |

|---|---|

| Molecular Weight | 355.52 g/mol |

| IUPAC Name | strontium;dibromide;hexahydrate |

| Standard InChI | InChI=1S/2BrH.6H2O.Sr/h2*1H;6*1H2;/q;;;;;;;;+2/p-2 |

| Standard InChI Key | FLMJUJXBFKFYOZ-UHFFFAOYSA-L |

| Canonical SMILES | O.O.O.O.O.O.[Br-].[Br-].[Sr+2] |

Introduction

Synthesis and Preparation of Strontium Dibromide Hexahydrate

Conventional Synthesis Routes

Strontium dibromide hexahydrate is predominantly synthesized via neutralization reactions between strontium hydroxide [Sr(OH)₂] and hydrobromic acid (HBr). The reaction proceeds as follows:

This exothermic reaction yields the hexahydrate form upon crystallization . Alternatively, strontium carbonate (SrCO₃) serves as a precursor, reacting with HBr to produce SrBr₂, carbon dioxide, and water:

The hexahydrate (SrBr₂·6H₂O) crystallizes from aqueous solutions and undergoes dehydration at 89°C to form the dihydrate (SrBr₂·2H₂O), with complete dehydration to anhydrous SrBr₂ occurring at 180°C .

Alternative Synthesis via Liquid Ammonia

A less common method involves the reaction of strontium metal with ammonium chloride in liquid ammonia:

This pathway, while efficient on a laboratory scale, is less industrially viable due to the handling challenges associated with liquid ammonia .

Crystal Structure and Phase Behavior

α-SrBr₂ Hexahydrate Structure

At ambient conditions, SrBr₂·6H₂O adopts a tetragonal crystal system (space group P4/ n) isostructural with EuBr₂ and USe₂ . The strontium ions exhibit distorted square antiprismatic coordination, while bromide ions occupy tetrahedral sites. This arrangement contributes to the compound’s stability up to 89°C, beyond which it loses four water molecules to form the dihydrate .

Phase Transition to β-SrBr₂

Heating α-SrBr₂ to 920 K (650°C) induces a first-order phase transition to β-SrBr₂, which adopts a cubic fluorite structure (space group Fm3m). The β-phase exhibits disordered bromide sublattices, resulting in ionic conductivity (~1 S/cm) comparable to molten SrBr₂ . This high conductivity is exploited in solid-state electrolyte research.

Physical and Chemical Properties

Thermodynamic and Solubility Data

The compound is sparingly soluble in acetone and insoluble in diethyl ether . Its magnetic susceptibility () is , indicative of diamagnetic behavior .

Spectroscopic and Elemental Analysis

Elemental analysis of SrBr₂·6H₂O reveals the following composition by mass :

| Element | Percentage |

|---|---|

| Br | 44.95% |

| H | 3.40% |

| O | 27.00% |

| Sr | 24.65% |

The isotope pattern for SrBr₂·6H₂O, calculated using natural abundances, shows dominant peaks at m/z 84 (²⁸Si⁺) and 86 (³²S⁺) .

Industrial and Pharmaceutical Applications

Pyrotechnics and Flares

Strontium bromide hexahydrate imparts a bright red flame color due to strontium ion emission at 650–680 nm. This property is leveraged in emergency flares and fireworks, where it serves as a cost-effective alternative to strontium nitrate .

Pharmaceutical Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume